molecular formula C8H9ClFN3 B2886972 1-(2-Chloro-4-fluorobenzyl)guanidine CAS No. 1246608-84-3

1-(2-Chloro-4-fluorobenzyl)guanidine

Cat. No. B2886972
CAS RN: 1246608-84-3
M. Wt: 201.63
InChI Key: WTIITEFBBUDTOU-UHFFFAOYSA-N
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Description

“1-(2-Chloro-4-fluorobenzyl)guanidine” is a chemical compound with the molecular formula C8H9ClFN3 . It is a derivative of guanidine, which is a strong organic base used in various biochemical processes .


Synthesis Analysis

The synthesis of guanidine derivatives, including “this compound”, can be achieved through a one-pot approach. This involves the reaction of N-chlorophthalimide, isocyanides, and amines to produce diverse guanidines . This method provides efficient access to a wide range of guanidines under mild conditions .


Chemical Reactions Analysis

Guanidine derivatives, including “this compound”, can participate in a variety of chemical reactions. For instance, they can undergo reactions with carbodiimides, thioureas, and isocyanides . The specific reactions that “this compound” can undergo are not detailed in the search results.


Physical And Chemical Properties Analysis

Guanidine, a related compound, is a strong monobasic Brønsted base that readily absorbs water and carbon dioxide from air. It can form strongly alkaline solutions with water and alcohols . The specific physical and chemical properties of “this compound” are not provided in the search results.

Scientific Research Applications

Biological Activities and Therapeutic Applications

Guanidine derivatives, including "1-(2-Chloro-4-fluorobenzyl)guanidine", are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have been studied for their potential in treating a wide range of diseases, showcasing their versatility as therapeutic agents.

  • Therapeutic Agents : Guanidine-containing molecules have been highlighted for their importance in the design and development of novel drugs targeting the central nervous system (CNS), acting as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic, antidiabetic, and chemotherapeutic agents. These derivatives also show promise as guanidinium-based transporters and vectors, illustrating their potential in addressing a broad spectrum of diseases (Sączewski & Balewski, 2009).

Synthetic Approaches and Chemical Modifications

The synthesis and chemical modification of guanidine derivatives are crucial for enhancing their biological activity and therapeutic potential.

  • Synthetic Procedures : The development of new procedures to access compounds with guanidine moieties, such as 2-guanidinobenzazoles, has been a focus of recent research. These efforts aim to modify the biological activity of heterocycles, creating potential therapeutic agents. Innovative synthetic approaches have been explored to introduce a variety of modifications and functionalizations, broadening the scope of guanidine derivatives in drug development (Rosales-Hernández et al., 2022).

Screening and Drug Development

The identification of promising guanidine derivatives for therapeutic applications involves extensive screening and evaluation of their pharmacological action.

  • Novel Screening Approaches : Recent advances in the screening of guanidine derivatives have focused on identifying lead drug candidates with promising pharmacological actions. These compounds are explored for their potential as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. The screening processes aim to discover compounds with a CN3 core suitable for future drug development, indicating the significant potential of guanidine-based compounds in therapeutic applications (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Mechanism of Action

While the specific mechanism of action for “1-(2-Chloro-4-fluorobenzyl)guanidine” is not provided, guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Guanidine hydrochloride, a related compound, is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . The specific safety and hazards associated with “1-(2-Chloro-4-fluorobenzyl)guanidine” are not provided in the search results.

Future Directions

The guanidine scaffold is present in a large number of naturally occurring compounds with a broad range of biological activities. The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . The future directions for “1-(2-Chloro-4-fluorobenzyl)guanidine” are not specified in the search results.

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN3/c9-7-3-6(10)2-1-5(7)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIITEFBBUDTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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